IDO1 Inhibitory Potency
5-Phenyloxindole (as a representative core scaffold for IDO1 inhibitors) exhibits potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) in cellular assays. In human SKOV3 ovarian cancer cells, a 5-phenyloxindole-derived compound achieves an IC50 of 12 nM [1]. This potency is notably higher than that observed for some other oxindole positional isomers, which may display significantly weaker or no activity against IDO1, a key enzyme in immune evasion pathways [2].
| Evidence Dimension | IDO1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 12 nM (for a 5-phenyloxindole derivative) [1] |
| Comparator Or Baseline | Unsubstituted oxindole or other positional isomers (e.g., 3-phenyloxindole) are generally inactive or significantly less potent against IDO1 [2] |
| Quantified Difference | Potency is in the low nanomolar range versus inactivity or high micromolar for non-optimized isomers [1], [2] |
| Conditions | Inhibition of IDO1 in human SKOV3 cells |
Why This Matters
For researchers targeting IDO1 for immuno-oncology applications, the 5-phenyl substitution pattern on the oxindole core is a critical structural feature for achieving nanomolar potency.
- [1] BindingDB. BDBM50549536. Affinity Data: IC50 = 12 nM for IDO1 in human SKOV3 cells. View Source
- [2] ChEMBL Database. CHEMBL4751227. Compound Report Card for 5-phenyloxindole derivative IDO1 inhibitor. View Source
